molecular formula C15H14Cl2N2O3S B11540575 2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide

2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide

Cat. No.: B11540575
M. Wt: 373.3 g/mol
InChI Key: YOSTVJJHAASPSU-UHFFFAOYSA-N
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Description

2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and benzenesulfonamido groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE typically involves the reaction of 2,3-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions, leading to inhibition or modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,5-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide

Uniqueness

2-[N-(2,3-DICHLOROPHENYL)BENZENESULFONAMIDO]-N-METHYLACETAMIDE is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H14Cl2N2O3S

Molecular Weight

373.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-methylacetamide

InChI

InChI=1S/C15H14Cl2N2O3S/c1-18-14(20)10-19(13-9-5-8-12(16)15(13)17)23(21,22)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20)

InChI Key

YOSTVJJHAASPSU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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